N-(2H-1,3-benzodioxol-5-yl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic small molecule characterized by a triazolopyrazine core fused with a benzodioxole moiety and a 4-phenylpiperazine substituent.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O4/c32-21(26-17-6-7-19-20(14-17)35-16-34-19)15-31-24(33)30-9-8-25-22(23(30)27-31)29-12-10-28(11-13-29)18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIQWXQZDRAVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic compound characterized by its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 473.5 g/mol
- CAS Number : 1251695-39-2
Structural Features
The compound features a benzodioxole moiety and a triazolo-pyrazin framework that contributes to its diverse biological activities. The presence of the phenylpiperazine group is also significant for its pharmacological potential.
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, derivatives of benzodioxole have shown varying degrees of activity against Gram-positive and Gram-negative bacteria, with some compounds demonstrating minimal inhibitory concentrations (MIC) that indicate potential effectiveness against specific strains .
- Anticancer Properties : Compounds containing the triazolo-pyrazin structure have been investigated for their anticancer effects. Initial studies suggest that this compound may inhibit the growth of certain cancer cell lines. The precise mechanisms are under investigation but may involve apoptosis induction and cell cycle arrest.
Pharmacological Studies
A variety of studies have been conducted to assess the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various benzodioxole derivatives, this compound was evaluated against standard bacterial strains. The results indicated that while some derivatives exhibited significant antimicrobial activity, this compound's efficacy was moderate compared to others in its class .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of triazolo-pyrazin derivatives highlighted this compound as a promising candidate. The study found that it induced apoptosis in human cancer cell lines through activation of caspase pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores: benzodioxole , triazolopyrazine , and phenylpiperazine . Below is a comparative analysis of its key features against related molecules:
Table 1: Structural and Functional Comparison
Key Findings:
Benzodioxole Group : Shared with Tadalafil, this moiety enhances lipophilicity and may improve blood-brain barrier penetration compared to SB-649915’s fluorophenyl group .
4-Phenylpiperazine : This substituent is common in CNS-targeting drugs (e.g., aripiprazole) and may confer dual activity—e.g., dopamine D2 partial agonism alongside PDE inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
